molecular formula C24H26N2O4 B11354765 N-(3,4-dimethoxybenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11354765
M. Wt: 406.5 g/mol
InChI Key: MJXAGWDZUMHEGG-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3,4-dimethoxyphenyl group, a propoxy group, and a pyridin-2-yl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield the benzamide core.

  • Introduction of the 3,4-Dimethoxyphenyl Group: : The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzamide core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Final Assembly: : The final step involves the coupling of the 3,4-dimethoxyphenyl-substituted benzamide with the appropriate alkylating agent to introduce the propoxy group. This can be achieved through a nucleophilic substitution reaction using propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(3,4-Dimethoxyphenyl)-N-(pyridin-2-yl)benzamide: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.

    N-(3,4-Dimethoxyphenyl)methyl-N-(pyridin-2-yl)benzamide: Lacks the propoxy group, leading to differences in solubility and interaction with biological targets.

    N-(3,4-Dimethoxyphenyl)methyl-4-methoxy-N-(pyridin-2-yl)benzamide: Contains a methoxy group instead of a propoxy group, which may influence its chemical and biological properties.

The uniqueness of N-[(3,4-Dimethoxyphenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H26N2O4/c1-4-15-30-20-11-9-19(10-12-20)24(27)26(23-7-5-6-14-25-23)17-18-8-13-21(28-2)22(16-18)29-3/h5-14,16H,4,15,17H2,1-3H3

InChI Key

MJXAGWDZUMHEGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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